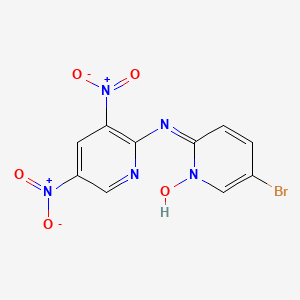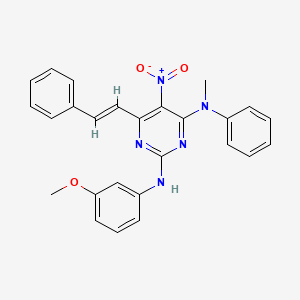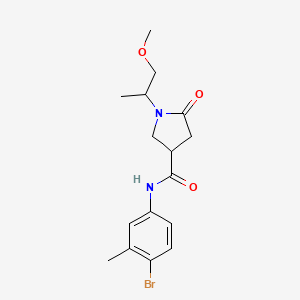![molecular formula C21H32N2O2S B5345439 2-methyl-4-(4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5345439.png)
2-methyl-4-(4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-(4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as Bruton's tyrosine kinase inhibitors, which are designed to target the B-cell receptor signaling pathway.
Mecanismo De Acción
2-methyl-4-(4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol targets Bruton's tyrosine kinase, which is a key regulator of B-cell receptor signaling. By inhibiting this pathway, this compound blocks the activation of downstream signaling molecules, such as AKT and ERK, which are essential for cancer cell survival and proliferation. In addition, this compound induces apoptosis, or programmed cell death, in cancer cells. These mechanisms of action make this compound a promising therapeutic agent for the treatment of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have selective activity against cancer cells, with minimal toxicity to normal cells. It has also been shown to penetrate the blood-brain barrier, which is important for the treatment of central nervous system malignancies. In preclinical models, this compound has been shown to inhibit tumor growth and metastasis, reduce tumor burden, and prolong survival. These effects are mediated through the inhibition of B-cell receptor signaling and the induction of apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-methyl-4-(4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol is its specificity for Bruton's tyrosine kinase, which reduces off-target effects and toxicity. However, the low yield of the synthesis method and the limited availability of the compound can be a limitation for lab experiments. In addition, the complexity of the synthesis method and the need for specialized expertise can make it difficult for researchers to obtain and use this compound in their experiments.
Direcciones Futuras
For the research of 2-methyl-4-(4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol include the evaluation of its safety and efficacy in clinical trials, the identification of biomarkers that can predict response to treatment, and the optimization of the synthesis method to increase yield and availability. In addition, the combination of this compound with other anti-cancer agents, such as immunotherapy and targeted therapy, is an area of active investigation. Finally, the development of this compound analogs with improved pharmacokinetic properties and potency is also an important direction for future research.
Conclusion:
In conclusion, this compound is a promising therapeutic agent for the treatment of cancer. Its selective activity against cancer cells, specificity for Bruton's tyrosine kinase, and ability to penetrate the blood-brain barrier make it an attractive candidate for further development. However, the limited availability of the compound and the complexity of the synthesis method can be a challenge for researchers. Future research directions include the optimization of the synthesis method, the evaluation of its safety and efficacy in clinical trials, and the identification of biomarkers that can predict response to treatment.
Métodos De Síntesis
The synthesis of 2-methyl-4-(4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol involves several steps, including the preparation of the thiomorpholine intermediate, the coupling of the piperidine moiety, and the final reduction of the ketone group. The process is complex and requires expertise in organic chemistry. The yield of the final product is relatively low, which limits its availability for research purposes.
Aplicaciones Científicas De Investigación
2-methyl-4-(4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and survival of cancer cells by blocking the B-cell receptor signaling pathway. In addition, this compound has demonstrated synergistic effects when combined with other anti-cancer agents, such as chemotherapy and immunotherapy. These findings have led to the initiation of several clinical trials to evaluate the safety and efficacy of this compound in human patients.
Propiedades
IUPAC Name |
[4-(3-hydroxy-3-methylbutyl)phenyl]-(4-thiomorpholin-4-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2S/c1-21(2,25)10-7-17-3-5-18(6-4-17)20(24)23-11-8-19(9-12-23)22-13-15-26-16-14-22/h3-6,19,25H,7-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXCFSPNNLAZOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-methoxyphenoxy)methyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5345357.png)


![5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5345384.png)
![4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5345386.png)

![N,N-dimethyl-N'-(4-quinolin-3-yl-1H-pyrrolo[2,3-b]pyridin-6-yl)ethane-1,2-diamine](/img/structure/B5345395.png)

![(4aS*,8aR*)-1-(3-methylbutyl)-6-[3-(1H-pyrrol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5345426.png)

![3-methyl-1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}piperidin-3-ol](/img/structure/B5345454.png)
![N-(2,4-difluorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5345462.png)
![2-(1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-yl)propan-2-ol](/img/structure/B5345464.png)
![(4aS*,8aR*)-1-propyl-6-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5345476.png)